(1E)-3,3,3-trifluoro-1-nitroprop-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

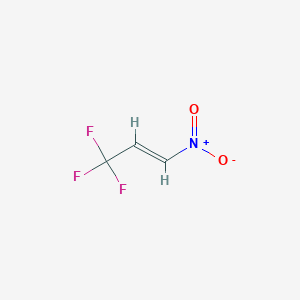

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3,3,3-trifluoro-1-nitroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKHHHXXJZMXBH-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37468-00-1 | |

| Record name | (1E)-3,3,3-trifluoro-1-nitroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Perspectives on 1e 3,3,3 Trifluoro 1 Nitroprop 1 Ene in Contemporary Organic Synthesis Research

Significance of Trifluoromethylated Nitroalkenes as Versatile Building Blocks in Organic Chemistry

Trifluoromethylated nitroalkenes, including (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, are highly valued as versatile building blocks in organic synthesis. The incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a significant demand for fluorinated compounds in fields such as pharmaceuticals, agrochemicals, and materials science. technologypublisher.com It is estimated that about 30% of new approved drugs contain one or more fluorine atoms.

The utility of trifluoromethylated nitroalkenes stems from the unique combination of the trifluoromethyl group and the nitroalkene functionality. These building blocks serve as precursors for a wide array of more complex fluorine-containing molecules. researchgate.netnih.gov For example, they are used in the synthesis of trifluoromethyl-containing heterocycles like isoxazolidines and pyrrolidines, which are important structural motifs in medicinal chemistry. researchgate.netrsc.org

Research has demonstrated that these compounds can undergo various transformations. The nitro group can be reduced to an amine, providing access to chiral β-trifluoromethyl amines, which are valuable intermediates for pharmaceuticals. nih.govacs.org Furthermore, the double bond can participate in cycloaddition reactions and Michael additions, allowing for the construction of complex carbon skeletons. researchgate.netresearchgate.net The ability to use these building blocks for late-stage trifluoromethylation is also a significant advantage, allowing for the modification of complex molecules to fine-tune their properties. nih.gov

Table 2: Selected Synthetic Applications of Trifluoromethylated Nitroalkenes

| Reaction Type | Product Class | Significance |

|---|---|---|

| Michael Addition | β-Trifluoromethyl amines, amides, and other functionalized compounds | Provides access to key chiral intermediates for drug discovery. researchgate.net |

| [3+2] Cycloaddition | Trifluoromethylated isoxazolines and other heterocycles | Efficient construction of complex five-membered rings. researchgate.netnih.gov |

| Reduction | α-Trifluoromethyl amines | Synthesis of biologically active amines and their derivatives. nih.govacs.org |

| Denitrative Coupling | Trifluoromethylated alkenes | Introduces the trifluoromethylalkene motif into various structures. researchgate.net |

Conceptual Frameworks for Understanding the Enhanced Reactivity of Electrophilic Fluoroalkenes

The reactivity of this compound is best understood through the lens of electrophilic alkene chemistry. An electrophile is an electron-deficient species that accepts a pair of electrons to form a new covalent bond. youtube.com In an electrophilic addition reaction, the pi (π) bond of an alkene acts as a nucleophile, attacking an electrophile. libretexts.orglibretexts.org However, in the case of this compound, the electronic landscape is inverted.

The presence of two powerful electron-withdrawing groups—the trifluoromethyl (CF₃) group and the nitro (NO₂) group—dramatically reduces the electron density of the carbon-carbon double bond. This effect, known as induction, polarizes the π bond, making the carbon atom beta to the nitro group highly electron-deficient and thus strongly electrophilic. nih.gov Consequently, instead of the alkene acting as a nucleophile, it becomes a potent electrophile, readily reacting with nucleophiles.

This enhanced electrophilicity is the cornerstone of its utility in synthesis. The reaction mechanism typically involves the attack of a nucleophile on the electron-poor β-carbon of the double bond. This is a key step in reactions like the aza-Michael addition, which is used to form carbon-nitrogen bonds in a stereocontrolled manner. researchgate.net

Nucleophilic Attack : A nucleophile attacks the electrophilic β-carbon of the nitroalkene. This breaks the π bond, and the electrons move to form a new bond with the nucleophile. This results in the formation of a carbanion intermediate, which is stabilized by the electron-withdrawing nitro group.

Protonation : The carbanion intermediate is then typically protonated by a proton source in the reaction mixture, leading to the final addition product.

This reactivity profile classifies this compound as a powerful Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net The strong electrophilic nature imparted by the fluoroalkyl and nitro groups makes it a highly reactive and selective building block in the hands of synthetic chemists. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoxazolidines |

| Pyrrolidines |

| β-Trifluoromethyl amines |

| Isoxazolines |

Synthetic Methodologies for 1e 3,3,3 Trifluoro 1 Nitroprop 1 Ene

Established Synthetic Routes to 3,3,3-Trifluoro-1-nitroprop-1-ene

The most common and established methods for synthesizing β-trifluoromethyl nitroalkenes rely on the condensation of a trifluoromethyl carbonyl source with a nitroalkane, followed by a dehydration step. This sequence is a variation of the classical Henry (nitroaldol) reaction.

One primary route involves the reaction of trifluoroacetic anhydride (B1165640) with nitromethane (B149229) in the presence of a base, which generates an intermediate that subsequently eliminates to form the nitroalkene. A more direct and widely cited method involves the condensation of nitromethane with trifluoroacetaldehyde (B10831) or its ethyl hemiacetal, catalyzed by a base such as potassium carbonate, followed by dehydration of the resulting nitroalcohol intermediate. The dehydration is often accomplished using reagents like acetic anhydride or phosphorus pentoxide.

A notable two-step procedure involves the Horner-Wadsworth-Emmons (HWE) olefination of a ketone to form an α,β-unsaturated ester, which is then subjected to a nitration reaction to introduce the nitro group. nih.gov While applicable to a range of substituted nitroalkenes, the foundational Henry reaction remains a more direct pathway for the title compound.

| Method | Starting Materials | Key Reagents | Intermediate | General Outcome |

|---|---|---|---|---|

| Henry Reaction & Dehydration | Trifluoroacetaldehyde (or hemiacetal), Nitromethane | Base (e.g., K₂CO₃), Dehydrating Agent (e.g., Ac₂O) | 3,3,3-Trifluoro-1-nitropropan-2-ol | Good yields of the target (E)-nitroalkene. |

| Trifluoroacetic Anhydride Method | Trifluoroacetic Anhydride, Nitromethane | Base | Acylated nitroalkane intermediate | Direct formation of the nitroalkene. |

Optimized and Scalable Preparations Addressing Practical Considerations

For practical applications in organic synthesis, established routes often require optimization to improve yield, reduce costs, enhance safety, and simplify scalability. An improved and detailed procedure for the synthesis of 3,3,3-trifluoro-1-nitroprop-1-ene has been developed that addresses these considerations. researchgate.net This optimized method builds upon the foundational Henry reaction pathway.

The process begins with the condensation of nitromethane with trifluoroacetaldehyde ethyl hemiacetal. Practical optimizations at this stage may involve careful control of reaction temperature and the choice of base to minimize side reactions. The crucial step, the dehydration of the intermediate 3,3,3-trifluoro-1-nitropropan-2-ol, is often the focus of optimization. Using a combination of acetic anhydride and a catalytic amount of a strong acid or specific base can facilitate a cleaner and more efficient elimination reaction, leading to higher yields of the desired (E)-isomer. Scalability is addressed by using readily available and cost-effective reagents and designing a straightforward workup procedure that avoids complex chromatographic purification.

| Parameter | Standard Laboratory Method | Optimized/Scalable Method |

|---|---|---|

| Starting Material | Trifluoroacetaldehyde (gas) | Trifluoroacetaldehyde ethyl hemiacetal (liquid, easier to handle) |

| Dehydration Conditions | Harsh reagents (e.g., P₄O₁₀) | Controlled conditions (e.g., Ac₂O, catalytic NaOAc) |

| Purification | Often requires column chromatography | Designed for purification by distillation or crystallization |

| Yield | Moderate | Improved and more reproducible yields |

Comparative Analysis of Synthetic Efficiency and Stereochemical Control in Nitroalkene Synthesis

Henry Reaction Followed by Elimination: This is the most common route for simple nitroalkenes. mdpi.com

Stereochemical Control: The elimination of water from the intermediate nitroalcohol is the stereochemistry-determining step. The reaction conditions can be tuned to strongly favor the (E)-isomer, which is typically the more thermodynamically stable product. For instance, using mesyl chloride (MsCl) followed by a bulky base like DBU or a milder base like triethylamine (B128534) often provides high E-selectivity. mdpi.com

Alkene Cross-Metathesis: This modern technique offers an alternative route. organic-chemistry.org

Efficiency: This method can be highly efficient for creating complex and functionalized nitroalkenes that are difficult to access via other routes. It utilizes a terminal nitroalkene and a partner alkene in the presence of a ruthenium catalyst (e.g., Grubbs' second-generation catalyst). organic-chemistry.org

Stereochemical Control: Stereoselectivity in metathesis is governed by the catalyst and the steric and electronic properties of the substrates. It can provide good to excellent E/Z selectivity, but this is highly dependent on the specific reaction partners and may require significant optimization. organic-chemistry.org

Direct Nitration of Alkenes: This approach involves the direct addition of a nitrating agent across a double bond.

Efficiency: This method can be less efficient and may suffer from a lack of regioselectivity and the formation of byproducts, making it less common for the targeted synthesis of specific isomers.

Stereochemical Control: Controlling the stereochemistry of the resulting double bond after a nitration/elimination sequence can be challenging, often resulting in mixtures of isomers.

For the specific synthesis of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, the Henry reaction pathway remains superior due to its directness, high efficiency, and excellent intrinsic stereochemical control that overwhelmingly favors the desired (E)-isomer.

| Synthetic Method | Key Advantages | Key Disadvantages | Stereochemical Outcome |

|---|---|---|---|

| Henry Reaction & Elimination | High efficiency, readily available starting materials, excellent E-selectivity. mdpi.com | Two-step process. | Predominantly (E)-isomer, thermodynamically controlled. researchgate.net |

| Alkene Cross-Metathesis | Access to complex structures, high functional group tolerance. organic-chemistry.org | Requires specific catalysts, may require optimization for selectivity. | Catalyst and substrate dependent, can be tuned for E or Z. |

| Direct Nitration of Alkenes | Potentially a single step. | Often poor selectivity (regio- and stereo-), byproduct formation. | Often yields mixtures of (E) and (Z) isomers. |

Reactivity and Mechanistic Investigations of 1e 3,3,3 Trifluoro 1 Nitroprop 1 Ene

Nucleophilic Addition Reactions

The electron-deficient nature of the alkene in (1E)-3,3,3-trifluoro-1-nitroprop-1-ene makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to constructing complex molecules containing the valuable trifluoromethyl group.

Aza-Michael Additions to the Activated Alkene System

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile, is a crucial method for synthesizing nitrogen-containing compounds. With substrates like this compound, this reaction provides a direct route to chiral β-trifluoromethyl-β-amino nitroalkanes, which are precursors to valuable 1,2-diamines.

While direct catalytic enantioselective methods are common, an alternative strategy for achieving stereocontrol is the use of chiral auxiliaries attached to the nucleophile. In this approach, a chiral amine is reacted with the nitroalkene, and the inherent chirality of the amine directs the stereochemical outcome of the addition. The resulting diastereomeric products can then be separated, and the auxiliary removed to yield the desired enantiomerically enriched product.

For instance, the addition of enantiopure amines to β-fluoroalkylated acrylates has been shown to proceed with high diastereoselectivity, allowing for the synthesis of enantioenriched β-trifluoromethylated β-amino acids after subsequent transformations. rsc.org This principle is directly applicable to this compound for the creation of chiral β-amino nitroalkane derivatives.

The stereochemical outcome of aza-Michael reactions can be highly dependent on the reaction conditions. Factors such as the choice of solvent, the nature and amount of base (or catalyst), and the stoichiometry of the reactants play a critical role in determining the yield and selectivity.

In the context of highly related β-trifluoromethyl β-aryl nitroolefins, research has shown that solvent choice is critical for achieving high enantioselectivity in organocatalyzed aza-Michael additions. pkusz.edu.cn For example, using a chiral N-heterocyclic carbene (NHC) catalyst, toluene (B28343) was found to be a superior solvent compared to others like MTBE or CH2Cl2 for the addition of primary amines. pkusz.edu.cn

Furthermore, additives can have a profound effect. The same study highlighted the necessity of molecular sieves and a proton shuttle additive, hexafluoroisopropanol (HFIP), to achieve both high yield and selectivity. pkusz.edu.cn In the absence of molecular sieves, a racemic product was formed in low yield, and without the HFIP proton shuttle, the reaction yield was significantly diminished, although selectivity was less affected. pkusz.edu.cn This demonstrates that careful optimization of the reaction environment is essential for effective stereocontrol. Polar protic solvents are also known to promote the 1,4-addition of anilines to Michael acceptors, sometimes eliminating the need for a separate catalyst. nih.gov The selectivity of these reactions can be tuned by changing the solvent; for example, mono-addition might occur in water, while di-addition is favored in a more activating solvent like hexafluoroisopropanol (HFIP). nih.gov

| Entry | Solvent | Additives | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 1 | Toluene | MS, HFIP | 95 | 97 |

| 2 | MTBE | MS, HFIP | 90 | 93 |

| 3 | CH₂Cl₂ | MS, HFIP | 85 | 88 |

| 4 | Toluene | None | Low | - |

| 5 | Toluene | MS | Low | 96 |

Exploration of Other Nucleophilic Pathways

Beyond nitrogen nucleophiles, the activated double bond of this compound is reactive towards a variety of other nucleophilic species. These Michael-type additions are powerful tools for carbon-carbon bond formation.

One notable example is the highly stereoselective addition of sulfoxide-stabilized carbanions. The (R,E)-3,3,3-trifluoroprop-1-enyl p-tolyl sulphoxide, a compound structurally similar to the nitroalkene , undergoes Michael additions with enolates with a high degree of diastereoselectivity. rsc.org This allows for the synthesis of optically active trifluoromethylated molecules in high yield and optical purity. rsc.org

Cycloaddition Reactions

Cycloaddition reactions offer an efficient way to construct cyclic frameworks in a single step with high stereocontrol. The electron-deficient alkene of this compound makes it an excellent dipolarophile for such transformations.

1,3-Dipolar Cycloadditions with Nitrones

The [3+2] cycloaddition between a 1,3-dipole, such as a nitrone, and an alkene (dipolarophile) is a powerful method for synthesizing five-membered heterocyclic rings like isoxazolidines. rsc.orgchem-station.com These reactions are known for their high atom economy and ability to generate multiple stereocenters simultaneously. rsc.org

The reactivity of this compound in these reactions is analogous to that of similar trihalomethyl-substituted nitropropenes. For example, the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with various nitrones proceeds with complete regio- and stereoselectivity. nih.gov Theoretical studies based on Molecular Electron Density Theory (MEDT) show that these are polar reactions where the nitroalkene acts as a strong electrophile. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene governs the reaction pathway. The regioselectivity is determined by the most favorable interaction between the termini of the dipole and dipolarophile. For trihalonitropropenes, this typically leads to the formation of 4-nitroisoxazolidines. nih.gov

1,3-Dipolar Cycloadditions with Azomethine Ylides

Azomethine ylides are another class of 1,3-dipoles that react readily with this compound to afford trifluoromethyl-functionalized pyrrolidines, which are valuable scaffolds in medicinal chemistry.

The reaction of this compound with azomethine ylides provides a direct route to pyrrolidine (B122466) rings substituted with both a nitro group and a trifluoromethyl group. Theoretical studies on the reaction between an azomethine ylide and this compound confirm the feasibility of this transformation. nih.gov The high electrophilicity of the nitroalkene facilitates its reaction with the nucleophilic azomethine ylide, leading to the formation of the five-membered pyrrolidine ring system. nih.gov A similar reaction has been experimentally demonstrated for 3,3,3-trichloro-1-nitroprop-1-ene, which yields the corresponding 3-nitro-4-(trichloromethyl)pyrrolidine. nih.gov

Detailed theoretical investigations using density functional theory (DFT) methods have elucidated the selectivity of the cycloaddition between this compound and an azomethine ylide derived from 2-(dimethylamino)-1H-indene-1,3(2H)-dione. nih.gov

Regiocontrol: The analysis of four potential reaction pathways (ortho/endo, ortho/exo, meta/endo, meta/exo) reveals that the reaction is highly regioselective. The calculations show a clear preference for the meta pathway, leading to the formation of a pyrrolidine with the trifluoromethyl group at the 4-position and the nitro group at the 3-position. nih.gov

Diastereocontrol: The reaction also exhibits a high degree of stereoselectivity. Among the possible approaches, the endo transition state is significantly favored over the exo transition state. nih.gov The combination of these preferences means that the reaction is predicted to be highly meta-endo selective, a finding that aligns with experimental observations. nih.gov The calculated energy differences between the competing transition states are significant enough to ensure the formation of a single major product under kinetic control.

| Pathway (Regio-/Stereo-) | Relative Gibbs Free Energy (kcal/mol) in Benzene | Predicted Outcome |

|---|---|---|

| meta-endo | 0.00 | Major Product |

| meta-exo | +2.1 | Minor Product |

| ortho-endo | +4.3 | Not Observed |

| ortho-exo | +2.8 | Not Observed |

The mechanism for this cycloaddition is characterized as a non-concerted, two-stage one-step process, similar to the reaction with nitrones. nih.gov

Detailed Mechanistic Pathway Analysis: Non-Concerted Two-Stage One-Step Mechanism

Theoretical studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have provided significant insights into the reaction mechanisms of β-trifluoromethylated nitroethenes. In the context of polar cycloadditions, such as those involving nitrile N-oxides, the reactions of analogous compounds like 3,3,3-trichloro-1-nitroprop-1-ene have been shown to follow a non-concerted, two-stage one-step mechanism. nih.govnih.govresearchgate.net This mechanistic pathway is characterized by the asynchronous formation of the two new single bonds.

[3+2] Cycloadditions with Nitrile N-Oxides

The [3+2] cycloaddition reaction between this compound and nitrile N-oxides represents a highly effective method for the synthesis of trifluoromethyl-substituted isoxazolines. beilstein-journals.orgnih.gov These heterocyclic compounds are of considerable interest due to their potential applications in medicinal chemistry and materials science. The reaction typically proceeds by generating the nitrile N-oxide in situ from the corresponding hydroximoyl halide in the presence of a base. beilstein-journals.org The subsequent cycloaddition with the trifluoromethylated nitroalkene yields the desired isoxazoline (B3343090) ring system.

The versatility of this method allows for the introduction of a wide range of substituents on the isoxazoline ring by varying the structure of the nitrile N-oxide precursor. beilstein-journals.org The presence of the trifluoromethyl group in the resulting isoxazoline can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for the development of new bioactive molecules. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| This compound | Aryl Nitrile N-Oxides | 3-Aryl-5-(trifluoromethyl)-4-nitro-4,5-dihydroisoxazole | Base, Solvent | High |

| Trifluoromethyl aldoxime | Alkenes/Alkynes | 3-Trifluoromethyl-2-isoxazolines | DIB (oxidant) | Varies |

Data compiled from various synthetic protocols for trifluoromethyl-substituted isoxazolines. beilstein-journals.org

The [3+2] cycloaddition reactions of β-trifluoromethylated nitroethenes with nitrile N-oxides are characterized by high regioselectivity. mdpi.com Theoretical calculations and experimental observations consistently show the preferential formation of one regioisomer. nih.govmdpi.com This selectivity is governed by the electronic properties of the reactants. The nitroalkene, activated by the electron-withdrawing trifluoromethyl and nitro groups, acts as a potent electrophile. nih.govmdpi.com Conversely, the nitrile N-oxide behaves as a nucleophile. nih.gov

The regiochemical outcome is dictated by the interaction between the most nucleophilic center of the dipole (the oxygen atom of the nitrile N-oxide) and the most electrophilic center of the dipolarophile (the β-carbon of the nitroalkene). nih.govnih.gov This leads to the formation of 3-aryl-5-(trifluoromethyl)-4-nitroisoxazolines as the major or exclusive products. mdpi.com The bond formation in these polar cycloadditions is typically asynchronous, proceeding through a two-stage, one-step mechanism as previously described. nih.govnih.gov

Exploration of Other Cycloaddition Manoeuvres

The high electrophilicity of this compound suggests its potential as a reactive partner in [3+2] cycloaddition reactions with diazo compounds. researchgate.net Analogous reactions with 3,3,3-trichloro-1-nitroprop-1-ene and diaryldiazomethanes have been shown to proceed with full regioselectivity, yielding highly substituted Δ¹-pyrazolines. researchgate.net These reactions provide a direct route to complex heterocyclic systems containing both a trichloromethyl group and a nitro group. researchgate.net

Given the similar electronic activation provided by the trifluoromethyl group, it is anticipated that this compound would react readily with diazo compounds to afford the corresponding trifluoromethylated pyrazolines. nih.gov Such reactions would further expand the synthetic utility of this versatile building block in the construction of fluorine-containing heterocycles. nih.gov

| Dipolarophile | Dipole | Product Class | Expected Regioselectivity |

| This compound | Diazoalkanes | Trifluoromethylated Pyrazolines | High |

| (1E)-3,3,3-trichloro-1-nitroprop-1-ene | Diaryldiazomethanes | Trichloromethylated Pyrazolines | Complete |

Based on reactivity trends of similar compounds. researchgate.net

The participation of β-trifluoromethylated nitroethenes in Diels-Alder [4+2] cycloadditions has also been a subject of investigation. dntb.gov.ua These compounds can act as dienophiles, reacting with a variety of dienes to form six-membered rings. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups enhances the dienophilic character of the double bond, facilitating the reaction. dntb.gov.ua

However, the stereochemical outcome and reactivity in Diels-Alder reactions can be influenced by several factors, including the nature of the diene and the reaction conditions. beilstein-journals.orgnih.gov Computational studies have been employed to predict the preferred reaction pathways and the stereochemistry of the resulting cycloadducts. dntb.gov.ua For instance, in reactions with cyclic dienes like cyclopentadiene, the formation of both endo and exo isomers is possible, with the kinetic and thermodynamic product ratios being dependent on the specific substituents and reaction temperature. beilstein-journals.org The synthetic utility of the resulting fluorinated bicyclic compounds is significant, as they can serve as precursors to a range of complex molecules. nih.gov

Reduction Strategies

Enantioselective Organocatalytic Reduction of β-Trifluoromethyl Nitroalkenes

An efficient method for the stereoselective reduction of β-trifluoromethyl substituted nitroalkenes involves the use of Hantzsch esters as a biomimetic reducing agent in the presence of a chiral organocatalyst. unimi.itmdpi.com This transfer hydrogenation approach provides a direct route to optically active nitroalkanes, which are precursors to valuable chiral amines. unimi.itorganic-chemistry.org

The reaction mechanism is understood to involve the activation of the nitroalkene by the catalyst through hydrogen bonding. organic-chemistry.org Bifunctional catalysts, particularly those based on a thiourea (B124793) scaffold, are highly effective. The thiourea moiety forms a double hydrogen bond with the nitro group of the substrate, bringing it into close proximity with the Hantzsch ester, which acts as the hydride source. organic-chemistry.orgresearchgate.net This organized transition state assembly allows for highly effective and predictable stereochemical control.

Key findings from investigations into this reduction strategy include:

Catalyst Loading: The reaction proceeds efficiently with catalytic amounts (typically 10 mol%) of the organocatalyst. unimi.it

Reducing Agent: Hantzsch esters, such as diethyl and di-tert-butyl 1,4-dihydropyridine-3,5-dicarboxylates, serve as effective and mild hydride donors. unimi.itmdpi.com The di-tert-butyl derivative has been noted to be a more active reducing agent, allowing reactions to be performed at lower temperatures. unimi.it

Solvent and Temperature Effects: The choice of solvent and reaction temperature significantly impacts enantioselectivity. Nonpolar solvents like toluene often provide superior results compared to polar or protic solvents. unimi.it Lowering the temperature, for instance to -50°C, has been shown to dramatically increase the enantiomeric excess (ee) of the product. unimi.it

Initial screening of various organocatalysts for the reduction of a model substrate, β-trifluoromethyl-β-nitrostyrene, revealed that multifunctional thiourea-based catalysts derived from amino acids are particularly effective. unimi.it For example, a catalyst synthesized from (S)-valine demonstrated high levels of stereocontrol. unimi.it The optimization of reaction conditions, particularly the interplay between the catalyst structure, solvent, and temperature, is crucial for achieving high yields and enantioselectivities, with results reaching up to 97% ee. unimi.itnih.gov

Table 1: Optimization of the organocatalytic reduction of β-trifluoromethyl-β-nitrostyrene. Data sourced from a study on the enantioselective reduction of β-trifluoromethyl nitroalkenes. unimi.it Catalysts 9 and 10 are multifunctional thiourea-based derivatives. Hantzsch Ester A is the diethyl ester, and B is the di-tert-butyl ester.

Catalyst Design and Substrate Scope for Asymmetric Reductions to Chiral Amines

The design of the organocatalyst is paramount for achieving high enantioselectivity in the reduction of β-trifluoromethyl nitroalkenes. researchgate.net Bifunctional catalysts that can simultaneously activate both the nucleophile (Hantzsch ester) and the electrophile (nitroalkene) through non-covalent interactions are particularly successful. researchgate.netresearchgate.net

Catalyst Design:

Thiourea-Based Catalysts: A prominent class of catalysts features a thiourea moiety linked to a chiral scaffold, often derived from amino acids or diamines like 1,2-diaminocyclohexane. unimi.itresearchgate.net The thiourea group acts as a dual hydrogen-bond donor, activating the nitroalkene. The chiral backbone, such as an (S)-valine derivative, creates a specific chiral environment that directs the hydride transfer from the Hantzsch ester to one face of the double bond, leading to high enantioselectivity. unimi.it The combination of these functionalities in a single molecule is crucial for its catalytic efficacy. rsc.org

Chiral Calcium Phosphate (B84403) Catalysts: Another effective system involves chiral calcium phosphate catalysts. nih.govresearchgate.net These catalysts are prepared from chiral phosphoric acids, such as those based on a BINOL backbone. researchgate.netacs.org In this system, the chiral calcium phosphate is believed to act as a Lewis acid catalyst. acs.org Screening of different substituents on the chiral phosphoric acid has shown that sterically bulky groups, like 2,4,6-tricyclohexylphenyl, can lead to excellent enantioselectivities, reaching up to 98% ee. researchgate.netacs.org

Substrate Scope: The organocatalytic reduction methodology has been successfully applied to a diverse range of β-trifluoromethyl nitroalkenes. unimi.itnih.gov

Aryl-Substituted Substrates: The reaction is well-tolerated for β-trifluoromethyl-β-aryl nitroalkenes. Substrates bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, bromo) groups on the aromatic ring react efficiently to give the corresponding chiral nitroalkanes in high yields and with enantioselectivities typically above 80%, and up to 90% ee. unimi.it

Alkyl-Substituted Substrates: The methodology has also been extended to alkyl-substituted 3,3,3-trifluoro-1-nitropropene (B8744117) derivatives. These substrates also yield the desired chiral trifluoromethyl nitroalkanes with good enantioselectivity. unimi.it

Other Fluoroalkyl Groups: The scope is not limited to trifluoromethyl groups. For instance, a pentafluoroethylated nitroalkene has also been shown to be a suitable substrate for the chiral calcium phosphate-catalyzed reduction. nih.gov

The broad substrate scope highlights the versatility of this catalytic system, providing access to a wide array of enantiomerically enriched β-trifluoromethylated amines after subsequent reduction of the nitro group. unimi.itacs.org

Table 2: Substrate scope for the asymmetric reduction of various β-substituted-β-trifluoromethyl nitroalkenes catalyzed by a thiourea-based organocatalyst (10 mol%) with Hantzsch ester in toluene at -50°C. Data sourced from a study on the enantioselective reduction of β-trifluoromethyl nitroalkenes. unimi.it

Advanced Synthetic Applications of 1e 3,3,3 Trifluoro 1 Nitroprop 1 Ene As a Versatile Building Block

Synthesis of Complex Fluorinated Heterocyclic Scaffolds

The electron-deficient nature of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene makes it an ideal component in cycloaddition and annulation reactions for the synthesis of diverse heterocyclic systems. The trifluoromethyl and nitro groups not only activate the double bond but are also incorporated into the final ring structure, providing valuable functional handles for further derivatization.

Access to Bioactive Isoxazolidine (B1194047) and Pyrrolidine (B122466) Derivatives

Isoxazolidines: The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings, and this compound serves as an excellent dipolarophile. nih.gov Specifically, its reaction with nitrones provides a direct and highly regioselective route to trifluoromethyl- and nitro-substituted isoxazolidines. nih.govqu.edu.sa These reactions typically proceed with complete regioselectivity, where the oxygen atom of the nitrone adds to the carbon bearing the nitro group, and the nitrone carbon adds to the CF₃-bearing carbon of the nitroalkene. nih.gov This controlled cycloaddition yields isoxazolidines with multiple stereocenters, and the development of asymmetric variants offers access to enantiomerically enriched products. The resulting isoxazolidine ring, containing a trifluoromethyl group, is a valuable scaffold found in many biologically active compounds. nih.govnih.gov

Pyrrolidines: The synthesis of trifluoromethylated pyrrolidine derivatives can be achieved through a multi-step sequence commencing with a Michael addition to this compound. For instance, the addition of a carbon nucleophile, such as a malonate ester, generates a Michael adduct. This intermediate can then undergo a reductive cyclization cascade. researchgate.netbohrium.com In this process, the nitro group is reduced to an amine, which then participates in an intramolecular cyclization to form the pyrrolidine ring. researchgate.net Organocatalytic asymmetric [3+2] cycloaddition reactions involving azomethine ylides and trifluoromethyl-containing activated alkenes also provide a direct route to highly functionalized and stereochemically rich pyrrolidinyl frameworks. rsc.org

Construction of Trifluoromethyl-containing Pyrazoles and Other N-Heterocycles

Trifluoromethyl-substituted pyrazoles are a privileged class of heterocycles in pharmaceuticals and agrochemicals. enamine.netnih.govmdpi.com A common strategy for their synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govmdpi.com this compound can serve as a precursor to the required trifluoromethylated 1,3-difunctionalized intermediate. The reaction typically begins with a Michael addition of a nucleophile to the nitroalkene.

A direct route to trifluoromethyl-pyrazoles involves the reaction of β-CF₃-1,3-enynes with hydrazines, which proceeds through a hydroamination followed by cyclization. researchgate.net While not starting directly from the nitropropene, this highlights a strategy where a related trifluoromethylated building block is used. A more direct application involves a [3+2] annulation of the nitroalkene with specific nitrogen-containing precursors. For example, copper-mediated oxidative [3+2] cycloaddition between nitroalkenes and pyridinium (B92312) imines has been developed for the synthesis of 3-nitro-pyrazolo[1,5-a]pyridines, demonstrating the utility of nitroalkenes in forming fused N-heterocyclic systems. rsc.org

Preparation of Chiral Fluoroorganic Compounds

The pronounced electrophilicity of this compound makes it an excellent substrate for asymmetric catalysis. The development of enantioselective reactions using this building block has opened doors to a wide range of valuable chiral molecules containing the trifluoromethyl group.

Enantiomerically Enriched β-Trifluoromethyl Amines

Chiral β-trifluoromethyl amines are crucial components in many modern pharmaceuticals. A highly effective method for their synthesis is the asymmetric reduction of β-trifluoromethyl substituted nitroalkenes like this compound. unimi.itnih.gov This transformation can be achieved using organocatalysis, where a chiral catalyst, often a thiourea-based derivative, activates both the nitroalkene and a reducing agent, such as a Hantzsch ester. unimi.it The catalyst orchestrates the hydride transfer to one enantiotopic face of the double bond, leading to the formation of the corresponding chiral nitroalkane with high enantiomeric excess (ee). nih.gov Subsequent reduction of the nitro group furnishes the desired enantiomerically enriched β-trifluoromethyl amine. This methodology has been successfully applied to a variety of substrates, demonstrating its robustness and utility. unimi.it

| Substrate (R-group on nitroalkene) | Catalyst | Yield (%) | ee (%) |

| Phenyl | (S)-Valine derived thiourea (B124793) | 95 | 96 |

| 4-Chlorophenyl | (S)-Valine derived thiourea | 94 | 97 |

| 4-Methoxyphenyl | (S)-Valine derived thiourea | 96 | 95 |

| 2-Naphthyl | (S)-Valine derived thiourea | 90 | 96 |

| n-Hexyl | (S)-Valine derived thiourea | 75 | 90 |

| This table is based on data for the organocatalytic reduction of various β-trifluoromethyl nitroalkenes. unimi.it |

Chiral α,α-Disubstituted Amino Acids and Peptidomimetics

α,α-Disubstituted amino acids are non-proteinogenic amino acids that, when incorporated into peptides, induce specific conformational constraints, enhancing their stability and biological activity. nih.gov The synthesis of chiral α,α-disubstituted amino acids containing a trifluoromethyl group can be approached via an asymmetric Michael addition to this compound. nih.gov In this strategy, a chiral nucleophilic glycine (B1666218) equivalent is added to the nitroalkene. nih.gov This establishes a new carbon-carbon bond and sets the stereochemistry at the β-carbon of the original nitroalkene. The resulting adduct contains a precursor to the α-amino acid moiety and the trifluoromethylpropyl side chain. Subsequent chemical manipulations, including reduction of the nitro group to an amine and transformation of the glycine equivalent into a carboxylic acid, would yield the target α,α-disubstituted amino acid. The development of organocatalytic Michael additions of dicarbonyl compounds to nitroalkenes provides a powerful route to chiral γ-nitro carbonyl compounds, which are versatile precursors for amino acids. rsc.org

Fluorinated Diamines and Piperazine (B1678402) Derivatives

Fluorinated diamines and piperazine derivatives are valuable scaffolds in medicinal chemistry. frontiersin.orgrsc.orghumanjournals.com The synthesis of chiral 1,2-diamines containing a trifluoromethyl group can be achieved starting from this compound through a sequence involving an aza-Michael addition followed by reduction. The first step is the conjugate addition of an amine to the activated double bond. pkusz.edu.cnorganic-chemistry.org The use of chiral N-heterocyclic carbene (NHC) catalysts has enabled highly enantioselective aza-Michael reactions between primary alkyl amines and β-trifluoromethyl β-aryl nitroolefins, affording chiral β-amino-nitroalkanes with excellent yields and enantioselectivities. pkusz.edu.cn The subsequent reduction of the nitro group in the adduct provides the target chiral 1,2-diamine, where one of the stereocenters bears a trifluoromethyl group. This approach provides a modular and efficient route to these important fluorinated building blocks.

| Amine Nucleophile | Nitroolefin R-group | Yield (%) | ee (%) |

| Benzylamine | Phenyl | 99 | 95 |

| 4-Methoxybenzylamine | Phenyl | 99 | 96 |

| Furfurylamine | Phenyl | 95 | 98 |

| Allylamine | Phenyl | 90 | 94 |

| Benzylamine | 4-Bromophenyl | 99 | 93 |

| This table is based on data for the NHC-catalyzed aza-Michael addition to β-trifluoromethyl β-aryl nitroolefins. pkusz.edu.cn |

Computational Chemistry Approaches to Understanding 1e 3,3,3 Trifluoro 1 Nitroprop 1 Ene Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory has become an indispensable tool for investigating the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and transition states, DFT allows for a detailed mapping of reaction pathways, providing crucial insights into the mechanism. Studies on trihalo-substituted nitropropenes, particularly in cycloaddition reactions, have been a key focus.

Elucidation of Concerted Versus Stepwise Pathways in Cycloadditions

A fundamental question in cycloaddition reactions is whether the two new sigma bonds form simultaneously in a single transition state (a concerted pathway) or sequentially via a distinct intermediate (a stepwise pathway). DFT calculations on the analogous compound, (E)-3,3,3-tribromo-1-nitroprop-1-ene, in its [3+2] cycloaddition with diarylnitrones, have shown the reaction to proceed through a one-step mechanism. nih.govsemanticscholar.org All attempts to locate a zwitterionic intermediate along the reaction coordinate were unsuccessful, indicating that a stepwise pathway is not energetically favorable for these systems. semanticscholar.org The calculations reveal a single, well-defined transition state connecting reactants to the cycloadduct, which is characteristic of a concerted process. nih.govsemanticscholar.org

Analysis of Asynchronous Bond Formation Processes

Even within a concerted mechanism, the formation of the two new bonds may not occur in perfect synchrony. An asynchronous bond formation process involves one bond being significantly more formed than the other in the transition state. DFT calculations are critical for visualizing and quantifying this asynchronicity by analyzing the bond lengths in the transition state structure.

For the [3+2] cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene with a nitrone, the transition state was found to be "evidently asynchronous". nih.govsemanticscholar.org Similarly, in the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides, the mechanism is described as a "two-stage one-step" process. nih.govmdpi.com This indicates a highly asynchronous transition state where the formation of the second bond begins only after the first is substantially formed. nih.gov This asynchronicity is a hallmark of polar cycloadditions where electrostatic interactions guide the initial approach of the reactants.

Molecular Electron Density Theory (MEDT) in Reactivity Analysis

Molecular Electron Density Theory, proposed by Luis R. Domingo, offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density. MEDT moves beyond orbital-based explanations to provide a more intuitive picture of bond formation and chemical change.

Characterization of Reactivity Indices: Electrophilicity and Nucleophilicity Scales

A central tenet of MEDT is the classification of reagents on global electrophilicity and nucleophilicity scales, which are derived from DFT calculations. The global electrophilicity index (ω) quantifies the electron-accepting capability of a molecule, while the global nucleophilicity index (N) measures its electron-donating ability.

Computational studies have classified trihalomethyl-substituted nitropropenes as strong electrophiles. For instance, (E)-3,3,3-tribromo-1-nitroprop-1-ene has a calculated global electrophilicity (ω) of 3.23 eV. nih.govsemanticscholar.org Its trichloro-analogue is also categorized as a very strong electrophile. nih.govmdpi.com This high electrophilicity is due to the powerful electron-withdrawing effects of both the nitro (NO₂) and trihalomethyl (CX₃) groups, which activate the carbon-carbon double bond towards nucleophilic attack. In contrast, reactants like nitrones and nitrile oxides are classified as moderate to strong nucleophiles, setting the stage for polar, kinetically favorable reactions. nih.govsemanticscholar.orgnih.govmdpi.com

| Compound | Global Electrophilicity (ω) in eV | Classification |

|---|---|---|

| (E)-3,3,3-tribromo-1-nitroprop-1-ene | 3.23 | Strong Electrophile |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | 3.27 | Strong Electrophile |

| Benzonitrile N-oxide | 1.67 | Moderate Electrophile |

Prediction and Rationalization of Regioselectivity and Stereoselectivity

MEDT provides a robust framework for predicting the outcome of reactions where multiple isomers can be formed. The regioselectivity (the orientation of addition) of polar cycloadditions is typically controlled by the interaction between the most nucleophilic center of the nucleophile and the most electrophilic center of the electrophile. These centers can be identified by analyzing the local Parr functions, which pinpoint the most reactive sites within a molecule.

In the cycloaddition of nitrile N-oxides with (E)-3,3,3-trichloro-1-nitroprop-1-ene, an analysis of the Parr functions correctly predicts the experimentally observed regioselectivity, where the oxygen of the nitrile oxide attacks the carbon atom bearing the trichloromethyl group. nih.govmdpi.com Furthermore, DFT energy calculations of the different possible transition states (e.g., ortho/meta and endo/exo) allow for the rationalization of both regioselectivity and stereoselectivity. The pathway with the lowest activation energy corresponds to the major product observed experimentally. nih.govresearchgate.net For the reaction between (E)-3,3,3-tribromo-1-nitroprop-1-ene and diarylnitrones, DFT calculations showed that the pathway leading to the 3,4-cis-4,5-trans isomer is the most favored, which aligns perfectly with the experimental isolation of this single product. nih.govsemanticscholar.org

Quantum Chemical Analysis of Transition State Structures

The transition state (TS) is the fleeting, high-energy structure that lies at the energetic peak of a reaction pathway. Its geometry and electronic properties hold the key to understanding the reaction mechanism and selectivity. Quantum chemical calculations provide detailed information about these critical structures.

In studies of the cycloadditions of trihalomethyl nitropropenes, analysis of the TS geometries consistently reveals a high degree of asynchronicity. nih.govsemanticscholar.orgnih.gov For example, in the reaction involving the tribromo- derivative, the forming C-C bond length was found to be 1.656 Å, while the forming C-O bond was much longer at 2.574 Å, confirming a highly asynchronous process where C-C bond formation is more advanced. nih.gov

Furthermore, the polar nature of these reactions is confirmed by calculating the Global Electron Density Transfer (GEDT) at the transition state. A significant GEDT value indicates a substantial flow of electron density from the nucleophile to the electrophile. For the tribromo-nitropropene reaction, a high GEDT value of 0.66e was calculated, confirming a highly polar process consistent with the predictions from the global reactivity indices. nih.gov

| Reaction System | Forming Bond 1 Length (Å) | Forming Bond 2 Length (Å) | Activation Enthalpy (kcal/mol) | GEDT (e) |

|---|---|---|---|---|

| (E)-3,3,3-tribromo-1-nitroprop-1-ene + Nitrone | 1.656 (C-C) | 2.574 (C-O) | 4.9 | 0.66 |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene + Nitrile Oxide | - | - | 8.4 - 12.6 | - |

Electron Localization Function (ELF) Topological Studies

The Electron Localization Function (ELF) is a computational method used to visualize regions in a molecule where electrons are likely to be found. It provides a quantitative measure of electron pairing, mapping the spatial localization of electrons. The topology of the ELF scalar field is analyzed to partition the molecular space into basins of attraction, each corresponding to a specific chemical feature such as a core atomic shell, a covalent bond, or a lone pair of electrons.

For (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, an ELF analysis would be expected to reveal several key features:

Core Basins: Each heavy atom (carbon, nitrogen, oxygen, fluorine) would have a corresponding core basin, designated C(X), representing its inner-shell electrons.

Valence Basins: These basins describe the bonding and non-bonding electrons in the valence shell.

Protosynaptic Basins: These basins are associated with a single atomic core and typically represent lone pairs. In this molecule, oxygen and fluorine atoms would exhibit prominent protosynaptic basins corresponding to their lone pair electrons.

Disynaptic Basins: These basins are located between two atomic cores and represent covalent bonds. ELF analysis would characterize the C-C, C=C, C-N, N-O, C-H, and C-F bonds. The electron population of these basins provides insight into the bond order and polarity. For instance, the V(C,C) basin of the double bond would have a higher electron population than the single bond. The V(C,F) and V(N,O) basins would be distorted towards the more electronegative fluorine and oxygen atoms, respectively, indicating significant bond polarization.

The powerful electron-withdrawing nature of both the trifluoromethyl (-CF₃) and nitro (-NO₂) groups would significantly influence the electron distribution throughout the molecule. An ELF analysis would quantitatively demonstrate how these groups pull electron density away from the C=C double bond, making it electron-deficient and susceptible to nucleophilic attack.

| Basin Type | Description | Expected Location and Characteristics |

|---|---|---|

| Core Basins C(X) | Represents the core electrons of each non-hydrogen atom. | Located around each C, N, O, and F nucleus. |

| Protosynaptic Basins V(X) | Represents non-bonding electrons (lone pairs). | Expected on each oxygen and fluorine atom. |

| Disynaptic Basins V(X, Y) | Represents covalent bonds between atoms X and Y. | Present for C=C, C-C, C-N, N-O, C-H, and C-F bonds. Basin populations would reflect bond order and polarity. |

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecule (QTAIM) Analyses

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction. Blue surfaces typically indicate strong attractive interactions (like hydrogen bonds), green surfaces represent weak van der Waals interactions, and red surfaces signify repulsive steric clashes.

For an isolated molecule of this compound, NCI analysis would primarily reveal intramolecular interactions. Due to the proximity of the highly electronegative fluorine and oxygen atoms, potential non-covalent interactions could play a role in determining the molecule's preferred conformation and reactivity. An NCI plot would likely show:

Repulsive Interactions (Red): Steric repulsion between the bulky trifluoromethyl and nitro groups, as well as between nearby fluorine and oxygen atoms, could be visualized.

Weak van der Waals Interactions (Green): Dispersive forces would be present throughout the molecule.

Potential Weak Attractive Interactions (Blue/Green): The possibility of weak intramolecular hydrogen bonds (e.g., C-H···O or C-H···F) or other stabilizing interactions could be explored, although these are expected to be minor.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM is a powerful theoretical framework that partitions the electron density of a molecule into distinct atomic basins. This partitioning allows for the rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them. The analysis focuses on the topological properties of the electron density (ρ(r)) at specific points called critical points.

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. The properties at the BCP provide quantitative information about the nature of the bond.

| Bond | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Nature of Interaction |

|---|---|---|---|

| C=C | High | Negative | Shared interaction (covalent) |

| C-F | Moderate | Positive | Polar covalent, significant ionic character |

| N-O | Moderate | Positive | Polar covalent, significant ionic character |

| C-N | Moderate | Slightly negative or positive | Polar covalent |

In a QTAIM analysis of this compound:

The value of the electron density (ρ(r)) at the BCP correlates with the bond order. The C=C double bond would show a significantly higher ρ(r) than the C-C single bond.

The sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between different types of interactions. A negative Laplacian (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of covalent bonds. A positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

For this molecule, the C=C and C-H bonds are expected to have negative Laplacians, indicating their covalent nature. In contrast, the highly polar C-F and N-O bonds would likely exhibit positive Laplacians, reflecting a significant degree of charge separation and ionic character in the bonding.

Together, these computational approaches provide a detailed and quantitative picture of the electronic structure of this compound, offering a fundamental understanding of the factors that govern its chemical reactivity.

Emerging Research Avenues and Future Prospects for 1e 3,3,3 Trifluoro 1 Nitroprop 1 Ene Chemistry

Development of Novel Catalytic Systems for Enantioselective Transformations

A major goal in contemporary organic chemistry is the development of catalytic systems that can control the stereochemical outcome of a reaction. For (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, the focus is on creating chiral environments that can induce high levels of enantioselectivity in reactions involving this prochiral substrate.

Recent research has demonstrated the efficacy of chiral organocatalysts in the enantioselective reduction of β-trifluoromethyl substituted nitroalkenes. ias.ac.in For instance, a multifunctional thiourea-based (S)-valine derivative has been successfully employed as a catalyst, achieving up to 97% enantiomeric excess (ee). ias.ac.in This approach provides a valuable route to enantiomerically enriched β-trifluoromethyl amines, which are important motifs in many pharmaceutical compounds. ias.ac.in

The development of chiral Lewis acid catalysts also presents a promising avenue for enantioselective transformations of this compound. ppor.azcrdeepjournal.org These catalysts can activate the nitroalkene towards nucleophilic attack, while their chiral ligands control the facial selectivity of the approach of the nucleophile. ppor.az Asymmetric Michael additions, for example, could be achieved with high enantioselectivity using this strategy. unimi.itmdpi.com The design of novel chiral catalysts, including those based on supramolecular assemblies and bimetallic systems, is an active area of research with the potential to unlock new enantioselective reactions for this substrate. crdeepjournal.org

Table 1: Examples of Catalytic Systems for Enantioselective Transformations of Trifluoromethyl-Nitroalkenes

| Catalyst Type | Reaction | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Thiourea-based Organocatalyst | Reduction | β-trifluoromethyl-β-nitrostyrene and analogues | Up to 97% | ias.ac.in |

| Chiral Phase-Transfer Catalysts | Michael Addition | γ-lactones and γ-lactams to nitro-styrylisoxazoles | Moderate | nih.gov |

| Chiral Bifunctional Thiourea (B124793) Catalysts | aza-Michael-Michael Addition | Anilines to nitroolefin enoates | High | nih.gov |

Integration with Sustainable Chemical Synthesis Methodologies and Green Solvents

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving this compound, there is a significant opportunity to integrate more sustainable methodologies.

A key area of development is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. scbt.com Ionic liquids (ILs), with their negligible vapor pressure and high thermal stability, are particularly promising. They can serve as both the solvent and, in some cases, part of the catalytic system, potentially enhancing reaction rates and selectivities in processes like cycloaddition reactions. ppor.az The tunability of their physical and chemical properties allows for the design of ILs that are optimized for specific transformations involving this compound.

Water is another highly attractive green solvent, and performing reactions in aqueous media is a major goal of sustainable chemistry. ppor.az While the hydrophobicity of this compound might present challenges, the use of phase-transfer catalysis (PTC) could overcome these limitations. ias.ac.in PTC facilitates the reaction between water-insoluble organic substrates and water-soluble reagents by transporting one of the reactants across the phase boundary. This methodology has been successfully applied to a wide range of organic reactions and holds significant potential for the sustainable synthesis of derivatives of this compound. crdeepjournal.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful approach to sustainable synthesis. Enzymes operate under mild conditions, often in aqueous environments, and can exhibit exquisite chemo-, regio-, and stereoselectivity. While specific biocatalytic applications for this compound are yet to be extensively explored, the potential for enzymatic reductions, additions, and other transformations is a fertile area for future research.

Table 2: Properties of Green Solvents Relevant to this compound Chemistry

| Green Solvent | Key Properties | Potential Applications |

|---|---|---|

| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable polarity and miscibility, potential for catalyst recycling. | Cycloaddition reactions, Michael additions, transition metal-catalyzed reactions. |

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Reactions with water-soluble nucleophiles, phase-transfer catalysis, biocatalysis. |

| Supercritical CO2 | Non-toxic, non-flammable, readily available, tunable solvent properties with pressure and temperature. | Extractions, reactions where gaseous byproducts can be easily removed. |

Expansion of Synthetic Utility in Complex Molecular Architecture and Functionalization

The rich chemical functionality of this compound makes it an ideal starting material for the synthesis of complex molecules, particularly heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the double bond for a variety of transformations.

[3+2] Cycloaddition reactions, for instance, provide a direct route to five-membered heterocyclic rings. The reaction of this compound with various dipoles can lead to the formation of isoxazolines, pyrazolines, and other important heterocyclic scaffolds. These reactions can often be controlled to achieve high regioselectivity.

Domino or cascade reactions initiated by transformations of this compound offer an efficient strategy for the rapid construction of complex molecular architectures. nih.gov For example, a Michael addition to the double bond could be followed by an intramolecular cyclization to form a polycyclic system in a single synthetic operation. Such strategies are highly atom-economical and can significantly shorten synthetic sequences.

The trifluoromethyl and nitro groups themselves offer further opportunities for functionalization. The nitro group can be reduced to an amine, which can then be further elaborated, or it can be converted into other functional groups via the Nef reaction. The trifluoromethyl group is generally stable, but its presence can profoundly influence the biological activity of the final molecule. The strategic use of this compound in the synthesis of complex natural products and pharmaceuticals is an area with immense potential for growth.

Theoretical Advancements in Reaction Mechanism Prediction and Computational Design

Computational chemistry is playing an increasingly important role in understanding and predicting the outcomes of chemical reactions. For this compound, theoretical studies are providing valuable insights into its reactivity and guiding the design of new experiments.

Density Functional Theory (DFT) calculations have been used to study the mechanisms of reactions involving similar trihalo-1-nitropropenes, such as [3+2] cycloaddition reactions. These studies can elucidate the nature of the transition states, predict the activation energies for different reaction pathways, and explain the observed regio- and stereoselectivities. By understanding the factors that control the reaction at a molecular level, it becomes possible to design substrates and catalysts that favor the desired outcome.

Computational methods are also being developed to predict the stereoselectivity of asymmetric reactions. Machine learning algorithms, trained on existing experimental data, can build models that correlate the structure of the catalyst and substrate with the enantiomeric excess of the product. Such predictive models could significantly accelerate the discovery of new and efficient catalytic systems for enantioselective transformations of this compound.

The ultimate goal of theoretical and computational chemistry in this field is the de novo design of catalysts for specific transformations. By combining quantum mechanical calculations with advanced modeling techniques, it may one day be possible to design a catalyst that is perfectly suited for a particular reaction of this compound, achieving high yield and selectivity with minimal experimental optimization.

Table 3: Theoretical Approaches in the Study of this compound Chemistry

| Theoretical Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies ([3+2] cycloadditions, Michael additions). | Transition state geometries, activation energies, reaction pathways, origin of selectivity. |

| Molecular Electron Density Theory (MEDT) | Analysis of reaction mechanisms. | Understanding the flow of electron density during bond formation and breaking. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding. | Characterization of the nature of interactions in transition states and products. |

| Machine Learning | Prediction of stereoselectivity. | Development of predictive models to guide catalyst selection and optimization. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1E)-3,3,3-trifluoro-1-nitroprop-1-ene?

- Methodological Answer : The compound is synthesized via [2+3] cycloaddition reactions between nitrones and nitroethenes. For example, (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone reacts with (E)-3,3,3-trifluoro-1-nitroprop-1-ene under regiospecific and stereoselective conditions to yield 4-nitroisoxazolidines. Reaction parameters such as solvent polarity and temperature should be optimized to enhance yield and selectivity .

Q. What spectroscopic techniques are effective for characterizing the stereochemistry of this compound derivatives?

- Methodological Answer : X-ray crystallography is critical for unambiguous stereochemical determination, as demonstrated in structural analogs like (E)-3-(2-chloro-3,3,3-trifluoroprop-1-en-yl)-N-(2-fluorophenyl)cyclopropanecarboxamide. Complement this with NMR to confirm trifluoromethyl group orientation and NOESY experiments for spatial proximity analysis .

Q. How can the thermal stability of this compound be assessed experimentally?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to monitor decomposition temperatures. Compare results with gas-phase thermochemical data (e.g., enthalpy of formation, ) from NIST databases to validate computational models .

Advanced Research Questions

Q. What factors govern the stereoselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Steric and electronic effects dominate. For instance, electron-withdrawing groups (e.g., -CF) increase electrophilicity, favoring 3,4-cis adducts, while bulky substituents shift selectivity toward 3,4-trans products. Quantitative analysis using molecular electrophilicity indices () and frontier molecular orbital (FMO) theory can rationalize observed ratios (e.g., 2.2:1 for trichloro vs. 5.9:1 for methyl derivatives) .

Q. How can computational chemistry predict novel reactivity patterns for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and activation barriers. Pair this with ionization energy (IE) and appearance energy (AE) data from mass spectrometry to validate intermediates. For example, CF fragments () indicate stability of trifluoromethyl-containing ions .

Q. How to resolve contradictions in reported stereoselectivity ratios for cycloadditions involving this compound?

- Methodological Answer : Systematically vary substituents and reaction conditions (e.g., solvent, catalyst). For example, polar aprotic solvents like DMF enhance regioselectivity, while steric hindrance from ortho-substituted aryl groups alters transition-state geometry. Cross-validate findings using kinetic isotopic effect (KIE) studies and high-resolution crystallography .

Data-Driven Analysis

Key Recommendations for Experimental Design

- Stereochemical Confirmation : Always combine X-ray crystallography with dynamic NMR to resolve disorder in crystal structures, as seen in (E)-3-(2-chloro-3,3,3-trifluoroprop-1-en-yl) derivatives .

- Reaction Optimization : Use design of experiments (DoE) to screen solvent, temperature, and catalyst interactions, ensuring reproducibility across batches.

- Data Validation : Cross-reference experimental thermochemical data with NIST-standardized values to mitigate discrepancies in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.